(S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine
Description
Introduction to (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine
Chemical Identity and Nomenclature
(S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine is systematically named according to IUPAC rules as (S)-1-(4-fluoro-2-methylphenyl)but-3-en-1-amine. Its molecular formula is C₁₁H₁₄FN , with a molecular weight of 179.23 g/mol . The compound’s CAS registry number, 1270381-77-5 , uniquely identifies it in chemical databases.
Table 1: Key Identifiers of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine
The compound’s structure features a phenyl ring substituted with a fluorine atom at the para position and a methyl group at the ortho position relative to the amine functional group. The but-3-enyl chain introduces unsaturation, influencing its reactivity and conformational flexibility.
Historical Context of Discovery and Development
(S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine was first documented in PubChem on January 24, 2012 , with subsequent modifications reflecting ongoing research interest. While the exact synthesis pathway remains proprietary in many cases, its structural analogs suggest development through asymmetric catalysis or resolution techniques to achieve the (S)-configuration. The compound’s enantiomer, (R)-1-(4-fluoro-2-methylphenyl)but-3-en-1-amine, shares the same molecular formula but differs in spatial arrangement, underscoring the importance of stereochemistry in its applications.
Structural Significance in Organic Chemistry
The compound’s structure embodies several key features relevant to modern organic synthesis:
- Fluorine Substituent : The electron-withdrawing fluorine atom at the para position enhances the aromatic ring’s electrophilic substitution reactivity while improving metabolic stability in bioactive molecules.
- Methyl Group : The ortho -methyl group introduces steric hindrance, influencing regioselectivity in reactions involving the aromatic ring or amine group.
- Butenyl Chain : The unsaturated but-3-enyl moiety enables conjugation and participation in cycloaddition or hydrogenation reactions, broadening synthetic utility.
Table 2: Structural Features and Their Chemical Implications
| Feature | Chemical Implication |
|---|---|
| 4-Fluoro substituent | Enhances electrophilic aromatic substitution; increases lipophilicity |
| 2-Methyl substituent | Steric effects modulate reaction pathways |
| But-3-enyl chain | Facilitates conjugation and participation in Diels-Alder reactions |
The interplay of these groups makes (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine a versatile intermediate in synthesizing complex molecules, particularly in pharmaceutical contexts where stereochemical purity is critical.
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(1S)-1-(4-fluoro-2-methylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H14FN/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h3,5-7,11H,1,4,13H2,2H3/t11-/m0/s1 |
InChI Key |
SQSOTEKZUGNVPD-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H](CC=C)N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(CC=C)N |
Origin of Product |
United States |
Biological Activity
(S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine, also known as 3-(4-Fluoro-2-methylphenyl)prop-2-en-1-amine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, synthesis methods, and relevant case studies.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| CAS Number | 1159883-05-2 |
| Molecular Formula | C10H12FN |
| Molecular Weight | 165.2074 g/mol |
| Solubility | Varies with solvent |
It is characterized by a fluorine atom at the para position and a methyl group at the ortho position of the phenyl ring. Such substituents may influence its biological activity significantly.
Biological Activity
Research indicates that (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their effects on breast cancer cells (MDA-MB-231), demonstrating apoptosis-inducing capabilities at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at higher concentrations .
- Microtubule Destabilization : The compound has been associated with microtubule-destabilizing effects, which are crucial in cancer therapy as they can prevent tumor cell division .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, although specific data for this compound is limited. Similar compounds have shown MIC values indicating effective inhibition against Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies highlight the biological relevance of (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine:
- Study on Anticancer Activity : A study involving the evaluation of structural analogs indicated that certain derivatives could significantly inhibit cell growth in various cancer types, including breast and lung cancers. The study demonstrated that modifications to the phenyl ring could enhance or reduce activity, emphasizing structure-activity relationships (SAR) in drug design .
- Microtubule Assembly Inhibition : Research focusing on microtubule assembly showed that related compounds could inhibit assembly effectively at concentrations around 20 μM, suggesting potential applications in developing anti-cancer agents targeting microtubules .
Synthesis Methods
The synthesis of (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine can be approached through various methods:
- Laboratory Scale : Typically involves straightforward organic synthesis techniques such as nucleophilic substitution or coupling reactions.
- Industrial Scale : Methods may include optimized synthetic routes that enhance yield and purity while minimizing environmental impact.
Comparative Analysis of Similar Compounds
To better understand the biological activity of (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine | C10H12F | Different methyl substitution on the phenyl ring |
| 3-(4-Fluoro-2-methylphenyl)propan-1-amine | C10H14F | Lacks the double bond characteristic |
| (1R)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amines | C11H14F | Longer carbon chain with similar substitution patterns |
The uniqueness of (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity compared to similar compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine exhibit promising anticancer properties. For instance, compounds featuring similar structural motifs have been shown to inhibit the heat shock protein 90 (HSP90), which is crucial for the proper folding of many oncogenic proteins. A specific hybrid compound demonstrated significant antiproliferative effects against various breast cancer cell lines by targeting the HSP90 C-terminus without inducing a heat shock response, ultimately leading to apoptosis in cancer cells .
Neuropharmacological Effects
Compounds related to (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine have been investigated for their neuropharmacological effects. Research has shown that certain derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for treating conditions such as depression and anxiety. For example, modifications to the phenyl group have been linked to enhanced binding affinity at serotonin receptors, suggesting a role in mood regulation .
Acaricidal Activity
The compound has also been studied for its acaricidal properties against agricultural pests. Various phenylpiperazine derivatives, which include (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine as a core structure, have shown effectiveness against Tetranychus urticae (two-spotted spider mite). These studies highlight the potential for developing new agricultural pesticides that are both effective and environmentally friendly .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship of (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine is crucial for optimizing its pharmacological properties. A systematic analysis of various substituents on the phenyl ring has revealed that specific modifications can significantly enhance biological activity. For instance, the introduction of bulky lipophilic groups has been associated with increased potency against cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine with structurally related compounds, focusing on substituent effects, stereochemistry, and synthetic outcomes:
Key Observations:
Electron-donating groups (e.g., 4-OCH₃) stabilize intermediates in synthesis, improving yields (89% for 4-methoxyphenyl vs. 75–88% for 4-Cl) . Steric effects: The 2-methyl group in the target compound may reduce rotational freedom, impacting conformational preferences in catalysis or receptor binding .
Stereochemical Considerations :
- The S-configuration is critical for enantioselective interactions, as seen in (S)-enantiomers of fluorophenyl derivatives .
- Diastereomers (e.g., (RS,1R)-N-sulfinyl derivatives) require chiral auxiliaries for resolution, increasing synthetic complexity .
Synthetic Efficiency :
- Catalytic asymmetric methods (e.g., allylic alkylation) provide higher enantiopurity compared to stoichiometric chiral auxiliaries .
- Salt formation (e.g., hydrochloride) simplifies isolation but may limit further functionalization .
Spectroscopic Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
